![molecular formula C22H30O4 B1262864 Cyclospongiaquinone-1](/img/structure/B1262864.png)
Cyclospongiaquinone-1
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Overview
Description
Cyclospongiaquinone-1 is a natural product found in Dactylospongia elegans with data available.
Scientific Research Applications
Anticancer Potential
Cyclopentenone, a chemical group present in compounds like Cyclospongiaquinone-1, has been identified for its significant role in anticancer drug design. Studies highlight that introducing cyclopentenone groups into molecules can inactivate specific proteins in cells, which is a promising strategy for developing novel therapeutic molecules. The anticancer potential of these compounds is attributed to their ability to interact with a wide spectrum of intracellular targets, ranging from nuclear factors to mitochondria, making them effective against various forms of cancer (Conti, 2006).
Drug Design and Therapeutic Applications
Cyclotides, which are structurally related to compounds like Cyclospongiaquinone-1, are being explored for their therapeutic applications. These plant-made defense proteins have been found to possess a range of biological activities and are considered promising templates for drug development. Due to their unique structures and high stability, they are appealing for peptide-based drug design applications. The therapeutic potential of cyclotides extends to various diseases, including cancer, cardiovascular diseases, and infectious diseases. Synthetically modified cyclotides are being developed for pharmaceutical applications, with ongoing studies assessing their biopharmaceutical properties and potential toxicities (Craik et al., 2012).
properties
Product Name |
Cyclospongiaquinone-1 |
---|---|
Molecular Formula |
C22H30O4 |
Molecular Weight |
358.5 g/mol |
IUPAC Name |
10-methoxy-4,4,6a,12b-tetramethyl-1,2,3,4a,5,6,12,12a-octahydrobenzo[a]xanthene-8,11-dione |
InChI |
InChI=1S/C22H30O4/c1-20(2)8-6-9-21(3)16(20)7-10-22(4)17(21)11-13-18(24)15(25-5)12-14(23)19(13)26-22/h12,16-17H,6-11H2,1-5H3 |
InChI Key |
HFBFVIXWFQKASY-UHFFFAOYSA-N |
SMILES |
CC1(CCCC2(C1CCC3(C2CC4=C(O3)C(=O)C=C(C4=O)OC)C)C)C |
Canonical SMILES |
CC1(CCCC2(C1CCC3(C2CC4=C(O3)C(=O)C=C(C4=O)OC)C)C)C |
synonyms |
cyclospongiaquinone-1 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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